
1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of butyl, ethenyl, and diphenyl groups attached to the piperidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethenyl-3,3-diphenylpiperidin-2-one with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl or ethenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidinone derivatives.
Scientific Research Applications
1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3,3-diphenylpiperidin-2-one: Lacks the ethenyl group, which may affect its reactivity and biological activity.
4-Ethenyl-3,3-diphenylpiperidin-2-one: Lacks the butyl group, which may influence its solubility and pharmacokinetic properties.
1-Butyl-4-methyl-3,3-diphenylpiperidin-2-one: Contains a methyl group instead of an ethenyl group, leading to different chemical and biological properties.
Uniqueness
1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
652995-75-0 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-butyl-4-ethenyl-3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C23H27NO/c1-3-5-17-24-18-16-19(4-2)23(22(24)25,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h4,6-15,19H,2-3,5,16-18H2,1H3 |
InChI Key |
BFGYZKBXGUZZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
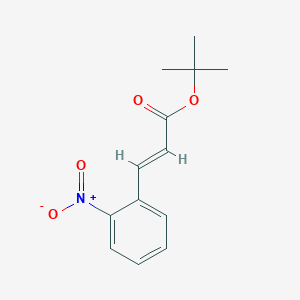
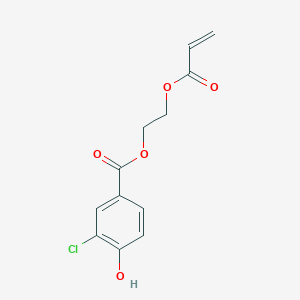
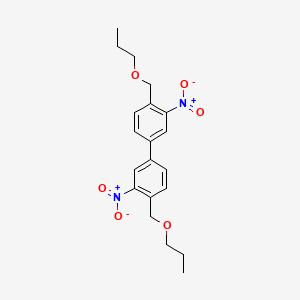

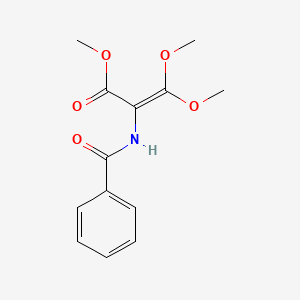
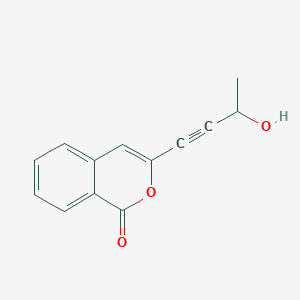
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
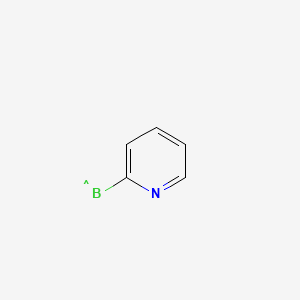
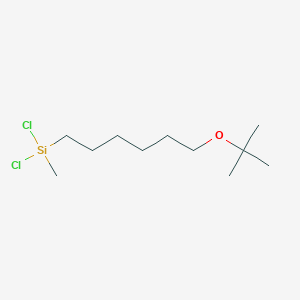
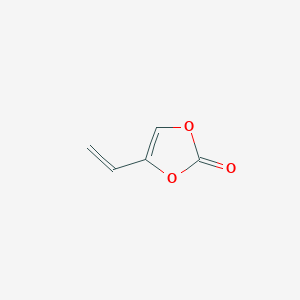
-lambda~5~-phosphane](/img/structure/B12541958.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
